![molecular formula C13H22N2O3 B3046611 tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate CAS No. 1260863-04-4](/img/structure/B3046611.png)
tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
Overview
Description
Tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate, also known as THPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. THPP is a heterocyclic compound that belongs to the pyrazine family, and its unique structure makes it an attractive candidate for drug development and other research applications.
Scientific Research Applications
Synthesis and Applications in Food Science
Pyrazines, including derivatives similar to tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate, play a crucial role in food science due to their contribution to the flavor profiles of various food products. Control strategies for the generation of pyrazines through the Maillard reaction have been emphasized, including the use of new reactants, modification of reaction conditions, and the adoption of emerging technologies like ultrasound to promote pyrazine formation, which can enhance the flavor of food products (Yu et al., 2021).
Pharmacological Properties
Pyrazine derivatives are noted for their diverse pharmacological properties, as highlighted in patent reviews. These compounds, including structures related to tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate, exhibit a range of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer effects (Ferreira & Kaiser, 2012). These properties underscore the compound's potential applications in developing new therapeutic agents.
Environmental Remediation
Research on synthetic phenolic antioxidants, including tert-butyl derivatives, sheds light on environmental occurrence, fate, human exposure, and toxicity. These studies suggest potential environmental and health impacts of such compounds and highlight the need for novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020). This research could inform the safe and sustainable use of pyrazine derivatives in various applications.
Optoelectronic Applications
Research on functionalized quinazolines and pyrimidines, which share structural motifs with pyrazine derivatives, reveals their importance in creating novel optoelectronic materials. These compounds are valuable for developing luminescent small molecules and chelate compounds used in photo- and electroluminescence, indicating potential applications of tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate in optoelectronics (Lipunova et al., 2018).
properties
IUPAC Name |
tert-butyl 7-oxo-3,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-14-9-11(16)5-4-10(14)8-15/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGPUKOULRMPIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(=O)CCC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724466 | |
Record name | tert-Butyl 7-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate | |
CAS RN |
1260863-04-4 | |
Record name | tert-Butyl 7-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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